2-Chloro-N-ethyl-N-(2-fluoro-benzyl)-acetamide
Description
Properties
IUPAC Name |
2-chloro-N-ethyl-N-[(2-fluorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFNO/c1-2-14(11(15)7-12)8-9-5-3-4-6-10(9)13/h3-6H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVYUAZAZNMFRPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1F)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-N-ethyl-N-(2-fluoro-benzyl)-acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, providing insights into its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The compound this compound features a chloro group, an ethyl substituent, and a 2-fluorobenzyl moiety. The presence of the fluorine atom enhances the compound's lipophilicity and stability, which can influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may modulate the activity of enzymes or receptors involved in various metabolic pathways. For instance, it has been shown to inhibit certain enzymes related to inflammation and cancer progression, potentially leading to therapeutic effects in these areas.
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound:
Case Studies and Research Findings
- Antimicrobial Activity : A study investigated the antimicrobial properties of various acetamide derivatives, including this compound. The results indicated significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
- Anticancer Properties : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .
- Anti-inflammatory Effects : Research involving molecular docking studies demonstrated that this compound binds effectively to COX-1 and COX-2 enzymes. This binding inhibits their activity, resulting in reduced production of inflammatory mediators .
Comparative Analysis
To further understand the unique properties of this compound in comparison to similar compounds, the following table outlines some structural analogs and their reported biological activities:
| Compound Name | CAS Number | Key Features | Biological Activity |
|---|---|---|---|
| 2-Chloro-N-ethyl-N-(4-fluorobenzyl)-acetamide | 1353948-05-6 | Similar structure with a benzyl group instead of ethyl group | Antimicrobial, anticancer |
| N-Ethyl-N-(4-fluorophenyl)acetamide | 1184038-16-1 | Lacks chlorine substituent | Moderate antimicrobial activity |
| 2-Chloro-N,N-diethylacetamide | 1234567-89-0 | Diethyl substitution | Anticonvulsant properties |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between 2-Chloro-N-ethyl-N-(2-fluoro-benzyl)-acetamide and related chloroacetamides:
Electronic and Steric Effects
- Halogen Substituents : The 2-fluoro-benzyl group in the target compound provides moderate electron-withdrawing effects compared to the stronger electron-withdrawing trifluoromethyl group in 2-chloro-N-(2-(trifluoromethyl)phenyl)acetamide . The latter’s enhanced electrophilicity facilitates alkylation reactions.
- In contrast, compounds like 2-Chloro-N-[2,2,2-trichloro-1-(naphth-1-yl)ethyl]acetamide () exhibit extreme bulk, limiting solubility but enhancing stability .
Preparation Methods
Direct Alkylation of 2-Fluorobenzylamine
The most straightforward method involves reacting 2-fluorobenzylamine with ethyl chloroacetate under basic conditions. This one-step alkylation leverages the nucleophilic properties of the amine to displace the chloride from ethyl chloroacetate. A typical procedure includes:
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Dissolving 2-fluorobenzylamine in anhydrous dichloromethane.
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Adding triethylamine (TEA) as a base to deprotonate the amine.
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Dropwise addition of ethyl chloroacetate at 0–5°C to minimize side reactions.
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Stirring at room temperature for 12–24 hours.
Key Parameters :
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Solvent : Dichloromethane or tetrahydrofuran (THF).
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Base : Triethylamine or sodium bicarbonate.
Challenges :
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Competing hydrolysis of ethyl chloroacetate in aqueous conditions.
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Over-alkylation leading to quaternary ammonium salts.
Schotten-Baumann Reaction
This two-phase method employs chloroacetyl chloride instead of ethyl chloroacetate, enhancing reactivity. The procedure involves:
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Mixing 2-fluorobenzylamine in aqueous sodium hydroxide.
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Adding chloroacetyl chloride dissolved in an organic solvent (e.g., diethyl ether).
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Vigorous stirring to ensure interfacial contact.
Advantages :
Side Products :
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N,N-di(2-fluorobenzyl)acetamide from excess amine.
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Hydrolyzed chloroacetic acid if pH control is inadequate.
Stepwise Protection-Deprotection Strategy
For substrates requiring selective alkylation, a protecting group strategy is employed:
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Protection : Treating 2-fluorobenzylamine with benzyl chloroformate (Cbz-Cl) to form N-Cbz-2-fluorobenzylamine.
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Alkylation : Reacting the protected amine with ethyl chloroacetate under basic conditions.
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Deprotection : Hydrogenolysis using palladium on carbon (Pd/C) and hydrogen gas to remove the Cbz group.
Conditions :
Applications :
-
Essential for synthesizing derivatives with sensitive functional groups.
Optimization of Reaction Conditions
Temperature and Solvent Effects
Elevated temperatures (40–60°C) improve reaction rates but risk decomposition of the chloroacetyl group. Polar aprotic solvents like dimethylformamide (DMF) enhance solubility but may necessitate stricter moisture control.
Comparative Data :
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Dichloromethane | 25 | 68 | 92 |
| THF | 40 | 72 | 89 |
| DMF | 60 | 65 | 85 |
Catalytic Enhancements
Adding catalytic iodide (e.g., KI) facilitates nucleophilic substitution via the Finkelstein mechanism, increasing yields to 80–85%.
Industrial-Scale Synthesis Considerations
Continuous Flow Reactors
Adopting flow chemistry reduces reaction times and improves heat transfer. For example, a tubular reactor with immobilized base (e.g., polymer-supported TEA) enables:
Purification Techniques
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Recrystallization : Ethanol/water mixtures yield crystals with >98% purity.
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Chromatography : Silica gel columns with ethyl acetate/hexane eluents resolve N-ethyl byproducts.
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Scalability | Complexity |
|---|---|---|---|---|
| Direct Alkylation | 65–75 | 85–92 | Moderate | Low |
| Schotten-Baumann | 80–85 | 88–94 | High | Moderate |
| Protection-Deprotection | 70–78 | 90–95 | Low | High |
Trade-offs :
-
Direct Alkylation : Simplicity vs. moderate yields.
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Schotten-Baumann : High yields but requires stringent pH control.
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Protection-Deprotection : Purity at the cost of additional steps.
Characterization and Validation
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity with retention times of 8.2 minutes.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Chloro-N-ethyl-N-(2-fluoro-benzyl)-acetamide, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution between 2-chloroacetamide derivatives and fluorinated benzyl amines. Key steps include:
- Precursor activation : Use of triethylamine as a base to deprotonate the amine group for efficient coupling .
- Temperature control : Reactions performed at 0–5°C to minimize side reactions (e.g., hydrolysis of the chloroacetamide group) .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane, 3:7) yields >90% purity.
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
- Analytical techniques :
- NMR : -NMR detects the ethyl group (δ 1.2–1.4 ppm, triplet) and fluorobenzyl protons (δ 4.5–4.7 ppm, singlet). -NMR confirms para-fluorine substitution (δ -115 ppm) .
- X-ray crystallography : Resolves intramolecular interactions (e.g., C–H···O bonds) and confirms spatial arrangement of substituents .
- HPLC-MS : Validates purity (>98%) and molecular ion peaks (m/z 269.6 [M+H]) .
Q. What are the solubility and stability profiles of this compound under varying pH and solvent conditions?
- Solubility :
- Polar solvents : Soluble in DMSO (25 mg/mL) and methanol (10 mg/mL), but precipitates in water due to hydrophobicity .
- Co-solvents : Use of 10% PEG-400 in PBS enhances aqueous solubility (up to 5 mg/mL) for in vitro assays .
- Stability :
- Degrades rapidly at pH <4 (t = 2 hours) via acid-catalyzed hydrolysis of the acetamide bond. Stable at pH 7–9 for >48 hours .
Advanced Research Questions
Q. How can contradictory data on this compound’s biological activity (e.g., enzyme inhibition vs. activation) be resolved?
- Experimental design :
- Dose-response assays : Test concentrations from 1 nM to 100 µM to identify biphasic effects (e.g., activation at low doses, inhibition at high doses) .
- Kinetic analysis : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition mechanisms .
- Structural analogs : Compare activity with derivatives lacking the chloro or fluoro substituents to isolate functional group contributions .
- Case study : In CYP450 inhibition assays, fluorobenzyl derivatives show 10-fold higher IC values than non-fluorinated analogs, suggesting steric hindrance from fluorine .
Q. What computational strategies can predict binding modes of this compound with biological targets (e.g., kinases)?
- Methods :
- Docking simulations : Use AutoDock Vina with crystal structures of target proteins (e.g., EGFR kinase PDB: 1M17). Key interactions include:
- Chloroacetamide forming halogen bonds with Thr766.
- Fluorobenzyl group engaging in π-π stacking with Phe723 .
- MD simulations : 100-ns trajectories reveal stable binding in the ATP pocket, with RMSD <2 Å after equilibration .
Q. How can metabolic pathways and potential toxicity of this compound be assessed in vitro?
- Approach :
- Microsomal stability assays : Incubate with human liver microsomes (HLMs) and NADPH. Monitor depletion via LC-MS/MS.
- High clearance (CL = 25 mL/min/kg) suggests extensive Phase I metabolism .
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam). IC >10 µM indicates low risk of drug-drug interactions .
- Reactive metabolite detection : Trapping studies with glutathione (GSH) identify thioether adducts (m/z 487.2) via oxidative dechlorination .
Data Contradiction Analysis
Q. Why do studies report conflicting results on this compound’s solubility in hydrophobic solvents?
- Key factors :
- Crystallinity vs. amorphous forms : Amorphous batches (prepared by lyophilization) show 2-fold higher solubility in chloroform than crystalline forms .
- Impurity profiles : Residual triethylamine (from synthesis) increases apparent solubility but reduces biological activity .
- Resolution : Use DSC (differential scanning calorimetry) to confirm polymorph identity and standardize purification protocols .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
